molecular formula C14H19BrN4O2 B2609782 4-[(5-bromopyrimidin-2-yl)oxy]-[1,3'-bipiperidine]-2'-one CAS No. 2415452-60-5

4-[(5-bromopyrimidin-2-yl)oxy]-[1,3'-bipiperidine]-2'-one

Cat. No.: B2609782
CAS No.: 2415452-60-5
M. Wt: 355.236
InChI Key: GGFXCTAKRRQMPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(5-bromopyrimidin-2-yl)oxy]-[1,3’-bipiperidine]-2’-one is a complex organic compound that features a bromopyrimidine moiety linked to a bipiperidine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(5-bromopyrimidin-2-yl)oxy]-[1,3’-bipiperidine]-2’-one typically involves the reaction of 5-bromopyrimidine with a bipiperidine derivative under specific conditions. One common method includes:

    Starting Materials: 5-bromopyrimidine and 1,3’-bipiperidine-2’-one.

    Reaction Conditions: The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a suitable solvent like dimethylformamide (DMF).

    Procedure: The mixture is heated to a specific temperature (often around 100°C) for several hours to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-scale Reactors: Utilizing large reactors to handle bulk quantities of starting materials.

    Optimized Conditions: Fine-tuning reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity.

    Purification: Employing techniques like crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

4-[(5-bromopyrimidin-2-yl)oxy]-[1,3’-bipiperidine]-2’-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the pyrimidine ring can be substituted by nucleophiles.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions under appropriate conditions.

    Coupling Reactions: It can be involved in coupling reactions such as Suzuki or Sonogashira coupling.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in solvents like methanol or tetrahydrofuran (THF).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyrimidine derivatives, while oxidation and reduction reactions can modify the functional groups present in the compound.

Scientific Research Applications

4-[(5-bromopyrimidin-2-yl)oxy]-[1,3’-bipiperidine]-2’-one has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design and development.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Material Science: Investigated for its properties in the development of new materials with specific functionalities.

Mechanism of Action

The mechanism of action of 4-[(5-bromopyrimidin-2-yl)oxy]-[1,3’-bipiperidine]-2’-one involves its interaction with specific molecular targets. The bromopyrimidine moiety can interact with enzymes or receptors, modulating their activity. The bipiperidine structure may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    5-bromopyrimidine: A simpler compound with similar reactivity.

    4-[(5-bromopyrimidin-2-yl)oxy]aniline: Another derivative with a different functional group.

    5-bromo-2-(piperazin-1-yl)pyrimidine: A related compound with a piperazine moiety.

Uniqueness

4-[(5-bromopyrimidin-2-yl)oxy]-[1,3’-bipiperidine]-2’-one is unique due to its bipiperidine structure, which can impart distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable compound for various research applications.

Properties

IUPAC Name

3-[4-(5-bromopyrimidin-2-yl)oxypiperidin-1-yl]piperidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BrN4O2/c15-10-8-17-14(18-9-10)21-11-3-6-19(7-4-11)12-2-1-5-16-13(12)20/h8-9,11-12H,1-7H2,(H,16,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGFXCTAKRRQMPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(=O)NC1)N2CCC(CC2)OC3=NC=C(C=N3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.